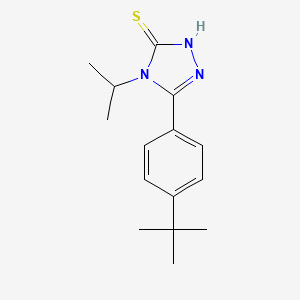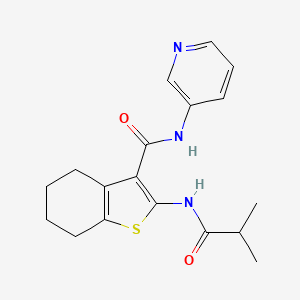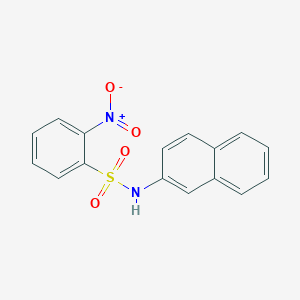![molecular formula C17H17NO2S B5779510 4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
4-[(3-phenoxyphenyl)carbonothioyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-phenoxyphenyl)carbonothioyl]morpholine, also known as PCCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a morpholine derivative that contains a carbonothioyl group and a phenoxyphenyl group, which gives it unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been found to have antibacterial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
4-[(3-phenoxyphenyl)carbonothioyl]morpholine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been found to have antioxidant properties, which can help protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-phenoxyphenyl)carbonothioyl]morpholine in lab experiments is its versatility. It can be used in a variety of assays and tests due to its unique properties and characteristics. However, one limitation is that 4-[(3-phenoxyphenyl)carbonothioyl]morpholine can be difficult to synthesize, which can make it expensive and time-consuming to obtain.
Orientations Futures
There are several future directions for research involving 4-[(3-phenoxyphenyl)carbonothioyl]morpholine. One area of interest is its potential use as a drug for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine and its potential applications in drug development. Additionally, research is needed to explore the use of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine as a catalyst in chemical reactions and as a corrosion inhibitor in various industries.
Méthodes De Synthèse
The synthesis of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine involves the reaction between 3-phenoxybenzoyl isothiocyanate and morpholine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained by precipitation with a suitable solvent such as diethyl ether.
Applications De Recherche Scientifique
4-[(3-phenoxyphenyl)carbonothioyl]morpholine has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions.
Propriétés
IUPAC Name |
morpholin-4-yl-(3-phenoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c21-17(18-9-11-19-12-10-18)14-5-4-8-16(13-14)20-15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPSFAXQBEANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(3-phenoxyphenyl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)

![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)

![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)


![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)